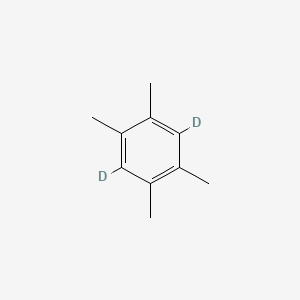
1,2,4,5-Tetramethylbenzene-3,6-D2
Cat. No. B592691
Key on ui cas rn:
1859-01-4
M. Wt: 136.234
InChI Key: SQNZJJAZBFDUTD-KCZCTXNHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04275071
Procedure details


Example 1 was repeated but 1.33 g of aluminium trichloride, 1.13 g of chloroacetyl chloride and 1.34 g of durene were employed. 1.78 g of 3-chloroacetyl-durene were obtained, melting point 65.5°=66° C. The product was purified by distillation (bp 113°-117° C.)/0.4 mmHg) and crystallized from ethanol. Similarly, 3-bromoacetyl-durene, melting 53°-54° C. was obtained.



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][CH2:6][C:7](Cl)=[O:8].[C:10]1([C:12](=[CH:14][C:15](=[C:17]([CH:19]=1)[CH3:18])[CH3:16])[CH3:13])[CH3:11]>>[Cl:5][CH2:6][C:7]([C:19]1[C:17]([CH3:18])=[C:15]([CH3:16])[CH:14]=[C:12]([CH3:13])[C:10]=1[CH3:11])=[O:8] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Two
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C)C(C)=CC(C)=C(C)C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C1=C(C(C)=CC(=C1C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.78 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
